5-Ethylthiophene-2-boronic acid pinacol ester

Overview

Description

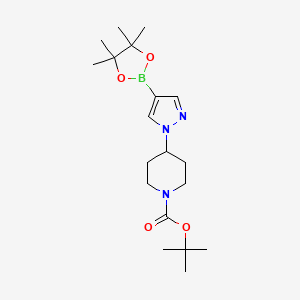

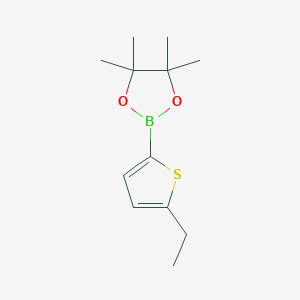

5-Ethylthiophene-2-boronic acid pinacol ester is an organoboron compound with the molecular formula C12H19BO2S. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

Boronic esters, including 5-ethylthiophene-2-boronic acid pinacol ester, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, targeting electrophilic carbon centers in organic molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, this compound undergoes transmetalation, a process where it transfers its organic group (5-ethylthiophene) to a palladium catalyst . This reaction occurs after the palladium catalyst has undergone oxidative addition with an electrophilic organic group .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds .

Pharmacokinetics

As a boronic ester, it is likely to be relatively stable and readily prepared .

Result of Action

The primary result of this compound’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature . Additionally, the efficiency of Suzuki-Miyaura cross-coupling reactions can be influenced by the choice of catalyst and the presence of a base .

Biochemical Analysis

Biochemical Properties

5-Ethylthiophene-2-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of the boronic ester with palladium catalysts, leading to the formation of new organic compounds. The compound interacts with various enzymes and proteins, including those involved in the catalytic cycle of the coupling reaction. The nature of these interactions is primarily based on the coordination of the boron atom with the palladium catalyst, facilitating the transmetalation step essential for the coupling process .

Cellular Effects

The effects of this compound on various cell types and cellular processes are not extensively documented. Its role in organic synthesis suggests potential applications in modifying cellular functions. The compound may influence cell signaling pathways, gene expression, and cellular metabolism by acting as a precursor for bioactive molecules. These bioactive molecules can interact with cellular receptors and enzymes, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, where the boron atom coordinates with the palladium center. This interaction facilitates the transfer of the organic group from the boronic ester to the palladium catalyst, leading to the formation of a new carbon-carbon bond. The compound’s ability to undergo this reaction is attributed to the stability and reactivity of the boronic ester moiety .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role in organic synthesis. The compound interacts with enzymes and cofactors that facilitate its conversion into bioactive molecules. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the system. The specific enzymes and pathways involved in the metabolism of this compound are not well-characterized .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can impact its effectiveness in biochemical reactions. Detailed studies on the transport mechanisms and distribution patterns of this compound are limited .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall effectiveness in biochemical reactions. Specific data on the subcellular localization of this compound are not extensively documented .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylthiophene-2-boronic acid pinacol ester typically involves the reaction of 5-ethylthiophene-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Ethylthiophene-2-boronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), aryl or vinyl halide.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

5-Ethylthiophene-2-boronic acid pinacol ester is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the development of biologically active compounds and drug candidates.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Comparison with Similar Compounds

Similar Compounds

5-Methylthiophene-2-boronic acid pinacol ester: Similar structure but with a methyl group instead of an ethyl group.

2,2’-Bithiophene-5-boronic acid pinacol ester: Contains a bithiophene moiety instead of a single thiophene ring.

5-Hexyl-2-thiopheneboronic acid pinacol ester: Features a hexyl group instead of an ethyl group.

Uniqueness

5-Ethylthiophene-2-boronic acid pinacol ester is unique due to its specific ethyl substitution on the thiophene ring, which can influence its reactivity and the properties of the resulting products in cross-coupling reactions .

Properties

IUPAC Name |

2-(5-ethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO2S/c1-6-9-7-8-10(16-9)13-14-11(2,3)12(4,5)15-13/h7-8H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNIWDLPUBCHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Furan-2-yl)-2-oxoethoxy]benzoic acid](/img/structure/B1440129.png)

![2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1440130.png)